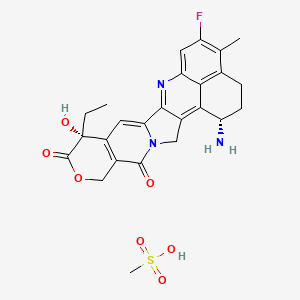

(1S,9R)-Exatecan mesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C25H26FN3O7S |

|---|---|

Molecular Weight |

531.6 g/mol |

IUPAC Name |

(10R,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid |

InChI |

InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24+;/m0./s1 |

InChI Key |

BICYDYDJHSBMFS-HCGKRMLVSA-N |

Isomeric SMILES |

CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (1S,9R)-Exatecan (mesylate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,9R)-Exatecan (mesylate), a potent, semi-synthetic, and water-soluble analog of camptothecin, is a topoisomerase I (TOP1) inhibitor with significant antineoplastic activity.[1][] Its mechanism of action centers on the stabilization of the covalent complex between TOP1 and DNA, which obstructs the normal process of DNA religation. This leads to the accumulation of single-strand DNA breaks, which are subsequently converted into cytotoxic double-strand breaks during DNA replication, ultimately triggering apoptotic cell death.[1][] Notably, Exatecan does not require enzymatic activation and has demonstrated greater potency than other camptothecin analogs, such as topotecan and irinotecan's active metabolite, SN-38.[1][][3] This guide provides a comprehensive overview of the molecular pharmacology of Exatecan, detailing its interaction with the TOP1-DNA complex, downstream cellular consequences, and the experimental methodologies used to elucidate its mechanism.

Core Mechanism: Topoisomerase I Inhibition

The primary molecular target of Exatecan is human topoisomerase I, a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription.[][4] TOP1 achieves this by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break.

Exatecan exerts its cytotoxic effects by interfering with the religation step of this process.[1][] It binds to the TOP1-DNA covalent complex, also known as the cleavable complex, preventing the resealing of the single-strand break.[1][][4] This stabilization of the cleavable complex is the cornerstone of its anticancer activity. The trapped TOP1-DNA complex becomes an obstacle to the DNA replication machinery, leading to the formation of irreversible double-strand DNA breaks and subsequent cell cycle arrest and apoptosis.[5]

Modeling studies suggest that Exatecan's enhanced potency may stem from unique molecular interactions within the TOP1-DNA cleavage complex, including interactions with the flanking DNA base and the TOP1 residue N352, in addition to the known interactions of other camptothecins.[6][7]

Quantitative Analysis of In Vitro Potency

Exatecan has consistently demonstrated superior potency compared to other clinically relevant topoisomerase I inhibitors across a range of assays and cancer cell lines.

| Parameter | Exatecan (DX-8951f) | SN-38 | Topotecan | Camptothecin | Cell Lines/Conditions | Reference |

| TOP1 Inhibition IC50 | 0.975 µg/mL (2.2 µM) | ~3x less potent | ~10x less potent | ~20x less potent | In vitro enzyme assay | [1][3][6][8][9][10] |

| DNA Synthesis Inhibition | ~5x more potent | - | - | - | In vitro assay | [8][] |

| Mean GI50 (Breast Cancer) | 2.02 ng/mL | - | - | - | Panel of breast cancer cell lines | [3][6][12][13] |

| Mean GI50 (Colon Cancer) | 2.92 ng/mL | - | - | - | Panel of colon cancer cell lines | [3][6][12] |

| Mean GI50 (Stomach Cancer) | 1.53 ng/mL | - | - | - | Panel of stomach cancer cell lines | [3][6][12] |

| Mean GI50 (Lung Cancer) | 0.877 ng/mL | - | - | - | Panel of lung cancer cell lines | [3][6][12] |

| GI50 (PC-6) | 0.186 ng/mL | - | - | - | PC-6 human lung cancer cells | [3][6] |

| GI50 (PC-6/SN2-5) | 0.395 ng/mL | - | - | - | SN-38 resistant PC-6 cells | [3][6] |

| IC50 (MOLT-4) | ~1 nM | ~10 nM | ~10 nM | - | MOLT-4 acute leukemia cells | [6] |

| IC50 (CCRF-CEM) | ~1 nM | ~10 nM | ~10 nM | - | CCRF-CEM acute leukemia cells | [6] |

| IC50 (DU145) | ~1 nM | >10 nM | >10 nM | - | DU145 prostate cancer cells | [6] |

| IC50 (DMS114) | ~1 nM | ~10 nM | ~10 nM | - | DMS114 small cell lung cancer cells | [6] |

Cellular Consequences of TOP1 Inhibition by Exatecan

The stabilization of the TOP1-DNA cleavable complex by Exatecan initiates a cascade of cellular events, culminating in apoptotic cell death.

DNA Damage Response

The formation of double-strand breaks triggers the DNA Damage Response (DDR) pathway. A key event in this pathway is the phosphorylation of the histone variant H2AX to form γH2AX, a sensitive marker of DNA double-strand breaks.[5] This phosphorylation is carried out by kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).

Apoptosis Induction

If the DNA damage is too extensive to be repaired, the cell undergoes apoptosis. Exatecan has been shown to induce apoptosis in a dose-dependent manner, as evidenced by the externalization of phosphatidylserine (measured by Annexin V staining) and the cleavage of PARP1 and caspase-3.[6]

Synergy with DDR Inhibitors

Preclinical studies have demonstrated a synergistic effect between Exatecan and inhibitors of the DDR pathway, particularly ATR inhibitors like ceralasertib.[6][7] By inhibiting a key component of the cell's DNA repair machinery, ATR inhibitors enhance the cytotoxicity of Exatecan, suggesting a promising combination therapy strategy.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Exatecan.

Topoisomerase I Cleavable Complex Assay (RADAR Assay)

This assay is used to quantify the amount of TOP1 covalently bound to DNA.

-

Cell Treatment: Plate cancer cells (e.g., DU145) and treat with varying concentrations of Exatecan or other TOP1 inhibitors for 30 minutes.

-

Cell Lysis and DNA Isolation: Lyse the cells and isolate the DNA, which will have TOP1 covalently attached.

-

Slot Blotting: Apply the DNA samples to a nitrocellulose membrane using a slot blot apparatus.

-

Immunodetection: Probe the membrane with a primary antibody specific for TOP1, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

-

Quantification: Detect the signal and quantify the intensity, which is proportional to the amount of TOP1-DNA complexes. Normalize the signal to the amount of DNA loaded.

Comet Assay (Single Cell Gel Electrophoresis)

This assay is used to detect DNA single- and double-strand breaks.

-

Cell Treatment: Treat cells with Exatecan for a specified period.

-

Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Electrophoresis: Subject the slides to electrophoresis. The negatively charged DNA will migrate towards the anode. Broken DNA fragments will migrate faster and further than intact DNA, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., propidium iodide) and visualize using a fluorescence microscope.

-

Analysis: Quantify the amount of DNA in the comet tail relative to the head to determine the extent of DNA damage.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with Exatecan for a desired time.

-

Cell Harvesting: Harvest the cells and wash with a binding buffer.

-

Staining: Resuspend the cells in a solution containing Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (necrotic or late apoptotic cells).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Visualizations

Signaling Pathway

References

- 1. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of (1S,9R)-Exatecan Mesylate

(1S,9R)-Exatecan mesylate , also known as DX-8951f, is a potent, water-soluble, semi-synthetic derivative of camptothecin. It functions as a topoisomerase I inhibitor, a critical enzyme in DNA replication and transcription, making it a valuable compound in cancer research and for the development of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Topoisomerase I Inhibition

Exatecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I. This enzyme relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Exatecan stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This stabilized complex leads to the accumulation of single-strand breaks, which, upon collision with the replication fork, are converted into lethal double-strand breaks, ultimately inducing apoptosis.

Caption: Mechanism of Topoisomerase I inhibition by Exatecan.

Synthetic Strategies

Several synthetic routes to this compound have been reported, generally involving the construction of the pentacyclic core followed by functional group manipulations. Below are detailed protocols for two common approaches.

Synthesis Route 1: Multi-step Synthesis from 2-Fluorotoluene

This route involves the sequential construction of the ring system.

Caption: Multi-step synthesis of Exatecan from 2-Fluorotoluene.

Experimental Protocol:

A detailed experimental protocol for this route is outlined below, based on compiled information.

-

Friedel-Crafts Acylation: 2-Fluorotoluene (I) is acylated with succinic anhydride (II) in the presence of AlCl₃ to yield 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid (III).[1]

-

Reduction: The keto group of (III) is reduced by hydrogenation over a Palladium on carbon (Pd/C) catalyst to furnish the corresponding arylbutyric acid (IV).[1]

-

Esterification: The arylbutyric acid (IV) is esterified using SOCl₂ in methanol to provide the methyl ester (V).[1]

-

Nitration: Aromatic ring nitration of (V) with KNO₃ and H₂SO₄ yields 4-(4-fluoro-5-methyl-2-nitrophenyl)butyric acid methyl ester (VI).[1]

-

Hydrolysis: Basic hydrolysis of the methyl ester (VI) gives the arylbutyric acid (VII).[1]

-

Intramolecular Cyclization: Intramolecular cyclization of (VII) in hot polyphosphoric acid produces the tetralone (VIII).[1]

-

Reduction and Dehydration: The keto group of the tetralone (VIII) is reduced with NaBH₄ to the corresponding alcohol (IX), which is subsequently dehydrated under acidic conditions to yield the dihydronaphthalene (X).[1]

-

Hydrogenation and Nitro Group Reduction: The olefinic double bond of (X) is hydrogenated, and the nitro group is simultaneously reduced in the presence of a PtO₂ catalyst to give the amino tetralin (XI).[1]

-

Protection: The amino group of (XI) is protected as an acetamide (XII) using acetic anhydride and triethylamine.[1]

-

Benzylic Oxidation: Regioselective benzylic oxidation of (XII) with KMnO₄ in acetone provides the tetralone (XIII).[1]

-

Oximation: Functionalization of the α-position of (XIII) using butyl nitrite and t-BuOK affords the keto oxime (XIV).[1]

-

Reduction: The oxime (XIV) is reduced with zinc in the presence of acetic anhydride to yield the diacetamide (XV).[1]

-

Hydrolysis: Acidic hydrolysis of (XV) gives the diamine (XVI).[1]

-

Selective Acylation: Selective acylation of the aliphatic amino group of (XVI) with ethyl trifluoroacetate produces the trifluoroacetamide (XVII).[1]

-

Condensation and Hydrolysis: The trifluoroacetamide (XVII) is then condensed with a suitable trione intermediate, followed by hydrolysis with methanesulfonic acid to yield the final product. The diastereomeric mixture is then separated by fractional crystallization.[1]

Synthesis Route 2: Convergent Synthesis

More recent and industrially scalable approaches utilize a convergent synthesis strategy, which often involves fewer steps and higher overall yields.

Caption: Convergent synthesis of Exatecan Mesylate.[2]

Experimental Protocol:

-

Intermediate A Synthesis: Intermediate A is prepared from 3-fluoro-4-methylaniline through a sequence of acylation, bromination, and cross-coupling reactions.[2]

-

Intermediate B Synthesis: Intermediate A undergoes a rearrangement reaction to form Intermediate B.[2]

-

Final Steps: Intermediate B is then subjected to deprotection of the acetamido and amino groups, followed by a condensation reaction and subsequent hydrolysis to yield this compound.[2] This innovative route avoids the use of noble metals and high-pressure hydrogenation, making it more cost-effective and suitable for large-scale manufacturing.[3] A reported overall yield for this 8-step process is 15%.[3]

Purification Methods

The purification of this compound is crucial to achieve the high purity required for pharmaceutical applications. The primary method employed is crystallization.

Experimental Protocol for Purification:

A common purification protocol involves the following steps[4]:

-

Initial Crystallization: The crude product is often precipitated from a reaction mixture. For instance, after hydrolysis with methanesulfonic acid, methanol can be added to induce crystallization. The resulting crystals are filtered and washed with methanol.[4]

-

Decolorization and Filtration: The crystals are dissolved in a mixture of water, methanol, and methanesulfonic acid. Activated charcoal is added to decolorize the solution. The mixture is stirred, and then cellulose powder is added before filtering to remove insoluble materials. The filter cake is washed with a dilute methanesulfonic acid solution and methanol.[4]

-

Recrystallization: The filtrate is heated, and methanol is added dropwise to induce recrystallization. The mixture is stirred, and the precipitated crystals are filtered and washed with methanol.[4]

-

Final Crystallization and Drying: The crystals are suspended in a mixture of ethanol and water and refluxed. After cooling and stirring, the purified crystals are filtered, washed with ethanol, and dried under reduced pressure. The final product can be humidified to obtain the dihydrate form.[4]

Quantitative Data

| Parameter | Synthesis Route 2 | Purification |

| Starting Material | N-[(9S)-9-ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl]acetamide (300.0g) | Crude Exatecan Mesylate |

| Key Reagents | Methanesulfonic acid, 2-methoxyethanol, water, ethyl cyclohexane, methanol | Water, methanol, methanesulfonic acid, activated charcoal, cellulose powder, ethanol |

| Overall Yield | 43% (for the final deprotection and salt formation step) | Not applicable |

| Final Product | (1S,9S)-9-ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-ium methanesulfonate dihydrate (152.3g) | Purified this compound |

| Purity | High purity suitable for pharmaceutical use | ≥ 99% purity, ≥98% ee, ≥ 99% de, any single impurity < 0.1 %[3] |

Conclusion

The synthesis and purification of this compound are complex processes that have evolved to improve efficiency, scalability, and cost-effectiveness. The convergent synthetic strategies represent a significant advancement over earlier linear approaches. Rigorous purification protocols are essential to achieve the high degree of purity required for its use as a potent anticancer agent and as a payload in antibody-drug conjugates. The methodologies and data presented in this guide provide a valuable resource for professionals in the field of drug development and oncology research.

References

In Vitro Cytotoxicity of (1S,9R)-Exatecan (mesylate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,9R)-Exatecan (mesylate), a semi-synthetic, water-soluble camptothecin analog, is a potent inhibitor of DNA topoisomerase I.[1][2][3] Its primary mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA, which obstructs the re-ligation of single-strand breaks. This leads to the accumulation of DNA damage, particularly double-strand breaks during DNA replication, ultimately triggering apoptotic cell death in rapidly proliferating cancer cells.[1][2][4] Exatecan has demonstrated superior potency in vitro compared to other camptothecin analogs like topotecan and SN-38, the active metabolite of irinotecan.[5][6] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Exatecan, detailing its mechanism of action, summarizing its cytotoxic activity across various cancer cell lines, and outlining key experimental protocols for its evaluation.

Mechanism of Action

Exatecan exerts its cytotoxic effects by targeting topoisomerase I (TOP1), a critical enzyme responsible for relieving torsional stress in DNA during replication and transcription.[1] The process unfolds as follows:

-

TOP1-DNA Cleavage Complex Formation: TOP1 introduces a transient single-strand break in the DNA backbone, forming a covalent intermediate known as the TOP1-DNA cleavage complex (TOP1cc).

-

Exatecan Stabilization of the TOP1cc: Exatecan intercalates into the TOP1-DNA interface, stabilizing the cleavage complex.[7][8] This prevents the re-ligation of the DNA strand.

-

Collision with Replication Fork: During DNA replication, the stabilized TOP1cc collides with the advancing replication fork.

-

Generation of DNA Double-Strand Breaks: This collision leads to the conversion of the single-strand break into a highly cytotoxic DNA double-strand break (DSB).

-

Induction of DNA Damage Response and Apoptosis: The accumulation of DSBs activates the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, ultimately, apoptosis.[8][9]

In Vitro Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of Exatecan (mesylate) in various human cancer cell lines. The IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are presented.

Table 1: IC50 Values of Exatecan in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MOLT-4 | Acute Leukemia | picomolar range | [8][10] |

| CCRF-CEM | Acute Leukemia | picomolar range | [8][10] |

| DU145 | Prostate Cancer | picomolar range | [8][10] |

| DMS114 | Small Cell Lung Cancer | picomolar range | [8][10] |

Table 2: Average GI50 Values of Exatecan in Panels of Cancer Cell Lines

| Cancer Type | Average GI50 (ng/mL) | Reference |

| Breast Cancer | 2.02 | [11][12] |

| Colon Cancer | 2.92 | [11][12] |

| Stomach Cancer | 1.53 | [11][12] |

| Lung Cancer | 0.877 | [11][12] |

Table 3: GI50 Values of Exatecan in Specific Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (ng/mL) | Reference |

| PC-6 | Not Specified | 0.186 | [11][12] |

| PC-6/SN2-5 | Not Specified | 0.395 | [11][12] |

Key Signaling Pathways Affected by Exatecan

The cytotoxic activity of Exatecan is intrinsically linked to the cellular response to DNA damage. The primary signaling pathway activated is the DNA Damage Response (DDR).

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the cytotoxicity of Exatecan are provided below.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of Exatecan (mesylate) for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This assay quantifies ATP, an indicator of metabolically active cells.

-

Cell Seeding: Plate cells in an opaque-walled 96-well plate at a density of approximately 2,000 cells/well.

-

Drug Treatment: Treat cells with various concentrations of Exatecan for 72 hours.

-

Reagent Addition: Allow the plate to equilibrate to room temperature, then add CellTiter-Glo® Reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Determine the cell viability and IC50 values based on the luminescent signal.

Mechanistic Assays

This assay quantifies the amount of TOP1 covalently bound to DNA.

-

Cell Lysis: Lyse cells treated with Exatecan using a chaotropic salt solution.

-

DNA Precipitation: Precipitate the DNA and covalently bound proteins with ethanol.

-

DNA Quantification and Normalization: Resuspend the pellet and quantify the DNA concentration to normalize samples.

-

Slot Blotting: Load normalized DNA samples onto a nitrocellulose membrane using a slot blot apparatus.

-

Immunodetection: Probe the membrane with a primary antibody specific for TOP1, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Signal Detection: Detect the signal using an appropriate substrate and quantify the band intensities.

This technique visualizes and quantifies the formation of γH2AX foci, which mark the sites of DSBs.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with Exatecan.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

-

Primary Antibody Incubation: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139).

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Microscopy and Image Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus.

This method detects the levels of specific proteins involved in the DDR and apoptosis.

-

Protein Extraction: Lyse Exatecan-treated and control cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., γH2AX, cleaved PARP, cleaved Caspase-3), followed by HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

(1S,9R)-Exatecan (mesylate) is a highly potent topoisomerase I inhibitor with significant in vitro cytotoxic activity against a broad range of cancer cell lines. Its mechanism of action, centered on the stabilization of the TOP1-DNA cleavage complex and subsequent induction of DNA double-strand breaks, is well-characterized. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of Exatecan and other topoisomerase I inhibitors. Further research into the specific signaling pathways and resistance mechanisms will continue to inform the clinical development and application of this promising anticancer agent.

References

- 1. A RADAR method to measure DNA topoisomerase covalent complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 4. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 5. crpr-su.se [crpr-su.se]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. profiles.wustl.edu [profiles.wustl.edu]

- 12. scribd.com [scribd.com]

(1S,9R)-Exatecan (Mesylate): A Technical Guide for Cancer Research Applications

(1S,9R)-Exatecan (mesylate) , a synthetic, water-soluble camptothecin analog, has emerged as a potent topoisomerase I inhibitor with significant applications in oncology research.[][2][][4] This technical guide provides a comprehensive overview of its mechanism of action, preclinical and clinical data, and experimental protocols relevant to its evaluation as a cancer therapeutic. It is intended for researchers, scientists, and drug development professionals in the field of oncology.

Core Concepts and Mechanism of Action

Exatecan mesylate exerts its anticancer effects by targeting DNA topoisomerase I, a critical enzyme involved in relieving torsional stress during DNA replication and transcription.[][5] Unlike its parent compound, camptothecin, and other derivatives like irinotecan, exatecan does not require metabolic activation to its active form.[5][6][7]

The core mechanism involves the stabilization of the covalent complex formed between topoisomerase I and DNA.[][5] This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to an accumulation of these breaks.[5][8] When the replication fork encounters these stabilized complexes, it results in the formation of irreversible double-strand DNA breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[][5]

dot

Figure 1: Mechanism of action of (1S,9R)-Exatecan.

In Vitro Activity

Exatecan mesylate has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines. Its efficacy is significantly higher than that of other topoisomerase I inhibitors, including topotecan and SN-38, the active metabolite of irinotecan.[][6][7]

| Parameter | Value | Cell Lines/Conditions | Reference |

| IC₅₀ (Topoisomerase I Inhibition) | 2.2 µM (0.975 µg/mL) | DNA topoisomerase I | [9][10][11][12][13][14][15] |

| Mean GI₅₀ (Breast Cancer) | 2.02 ng/mL | Breast cancer cell lines | [9][10][12][15][16] |

| Mean GI₅₀ (Colon Cancer) | 2.92 ng/mL | Colon cancer cell lines | [9][10][12][15][16] |

| Mean GI₅₀ (Stomach Cancer) | 1.53 ng/mL | Stomach cancer cell lines | [9][10][12][15][16] |

| Mean GI₅₀ (Lung Cancer) | 0.877 ng/mL | Lung cancer cell lines | [9][10][12][15][16] |

| Mean GI₅₀ (PC-6) | 0.186 ng/mL | PC-6 cells | [9][12][15][16] |

| Mean GI₅₀ (PC-6/SN2-5) | 0.395 ng/mL | SN-38 resistant PC-6/SN2-5 cells | [9][12][15][16] |

Table 1: In Vitro Potency of (1S,9R)-Exatecan (mesylate)

In Vivo Efficacy

Preclinical studies using various xenograft and orthotopic mouse models have consistently shown the potent antitumor activity of exatecan mesylate.

| Animal Model | Tumor Type | Dosing Schedule | Key Findings | Reference |

| Mice with tumor cells | Various | 3.325-50 mg/kg, i.v. | Exhibited antitumor activities without toxic death. | [9][16] |

| Orthotopic mouse model | Human pancreatic cancer (MIA-PaCa-2 and BxPC-3) | 15 and 25 mg/kg, i.v., once a week for 3 weeks | Significantly inhibited primary tumor growth. In the BxPC-3 late-stage model, it significantly suppressed lymphatic metastasis and eliminated lung metastasis. | [9][10][16][17][18][19][20] |

| Nude mice | Human gastric adenocarcinoma SC-6 xenografts | i.v. at 4-day intervals | Greater antitumor activity than CPT-11 or SK&F 10486-A. | [2] |

Table 2: Summary of In Vivo Efficacy of (1S,9R)-Exatecan (mesylate)

Pharmacokinetics

Clinical studies in patients with advanced solid malignancies have characterized the pharmacokinetic profile of exatecan.

| Parameter | Mean Value (Coefficient of Variation %) | Dosing Schedule | Reference |

| Elimination Half-Life (t₁/₂) | 27.45 h (131.2%) | Protracted 21-day infusion | [6] |

| Volume of Distribution (Vss) | 39.66 L (197.4%) | Protracted 21-day infusion | [6] |

| Clearance (CL) | 1.39 L/h/m² (86.9%) | Protracted 21-day infusion | [6] |

| Renal Clearance | 7.2% of total clearance | Protracted 21-day infusion | [6] |

| Elimination Half-Life (t₁/₂) | ~8 h | 30-min i.v. infusion weekly | [21] |

| Clearance (CL) | 2 L/h/m² | 30-min i.v. infusion weekly | [21] |

| Elimination Half-Life (t₁/₂) | ~14 h | 24-hour continuous infusion every 3 weeks | [22] |

| Clearance (CL) | ~3 L/h | 24-hour continuous infusion every 3 weeks | [22] |

| Volume of Distribution | ~40 L | 24-hour continuous infusion every 3 weeks | [22] |

Table 3: Pharmacokinetic Parameters of Exatecan in Humans

Application in Antibody-Drug Conjugates (ADCs)

Exatecan's high potency and favorable chemical properties make it an attractive payload for antibody-drug conjugates (ADCs).[23] Its derivative, DXd, is a key component of several clinically successful ADCs.[23] The use of exatecan derivatives in ADCs allows for targeted delivery of the cytotoxic agent to tumor cells, thereby enhancing efficacy and potentially reducing systemic toxicity.[]

dot

References

- 2. selleckchem.com [selleckchem.com]

- 4. Exatecan Mesylate | C25H30FN3O9S | CID 151114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Portico [access.portico.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Exatecan (Mesylate) - tcsc2952 - Taiclone [taiclone.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Exatecan Mesylate | Topoisomerase | TargetMol [targetmol.com]

- 16. cancer-research-network.com [cancer-research-network.com]

- 17. Efficacy of camptothecin analog DX-8951f (Exatecan Mesylate) on human pancreatic cancer in an orthotopic metastatic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Phase I and pharmacokinetic study of the topoisomerase I inhibitor, exatecan mesylate (DX-8951f), using a weekly 30-minute intravenous infusion, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phase I and pharmacokinetic study of exatecan mesylate (DX-8951f): a novel camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Preclinical Profile of (1S,9R)-Exatecan (mesylate): A Technical Guide for Oncology Researchers

Abstract

(1S,9R)-Exatecan (mesylate), a hexacyclic analog of camptothecin, is a potent topoisomerase I inhibitor that has demonstrated significant antitumor activity in a range of preclinical oncology models. This technical guide provides a comprehensive overview of the preclinical data for (1S,9R)-Exatecan, with a focus on its mechanism of action, in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic profile. Detailed experimental methodologies and quantitative data are presented to support researchers and drug development professionals in their evaluation of this compound for further investigation.

Introduction

(1S,9R)-Exatecan mesylate, also known as DX-8951f, is a water-soluble derivative of camptothecin, a class of anticancer agents that target topoisomerase I. Unlike its parent compound and some other analogs, exatecan does not require metabolic activation to exert its cytotoxic effects. Its enhanced potency and broad spectrum of activity in preclinical studies have positioned it as a promising candidate for cancer therapy, both as a standalone agent and as a payload in antibody-drug conjugates (ADCs). This document synthesizes the key preclinical findings to provide a detailed technical resource for the oncology research community.

Mechanism of Action: Topoisomerase I Inhibition

(1S,9R)-Exatecan exerts its anticancer effects by inhibiting DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription. The drug intercalates into the DNA-topoisomerase I complex, stabilizing this transient intermediate, known as the cleavable complex. This stabilization prevents the re-ligation of the single-strand DNA break created by the enzyme, leading to an accumulation of these breaks. When a replication fork collides with this stalled cleavable complex, it results in the formation of a double-strand DNA break, a highly cytotoxic lesion that can trigger cell cycle arrest and apoptosis.[1][]

Modeling of exatecan's interaction with the topoisomerase I-DNA complex suggests that it forms unique molecular interactions with both the DNA and the enzyme, which may contribute to its enhanced potency compared to other camptothecin analogs.[3]

In Vitro Preclinical Studies

Cytotoxicity

(1S,9R)-Exatecan has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are consistently in the nanomolar to sub-nanomolar range, highlighting its superior potency compared to other topoisomerase I inhibitors such as topotecan and SN-38 (the active metabolite of irinotecan).[4][5]

Table 1: In Vitro Cytotoxicity of (1S,9R)-Exatecan in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |

| P388 | Murine Leukemia | 0.975 | [5] |

| Average (32 cell lines) | Breast Cancer | 2.02 | [6] |

| Average (32 cell lines) | Colon Cancer | 2.92 | [6] |

| Average (32 cell lines) | Stomach Cancer | 1.53 | [6] |

| Average (32 cell lines) | Lung Cancer | 0.88 | [6] |

| Esophageal Cancer Lines | Esophageal Cancer | 30.8 (mean) | [7] |

| Gastric Cancer Lines | Gastric Cancer | 48.2 (mean) | [7] |

| Colorectal Cancer Lines | Colorectal Cancer | 43.6 (mean) | [7] |

| Breast Cancer Lines | Breast Cancer | 70.6 (mean) | [7] |

Experimental Protocol: In Vitro Cytotoxicity Assay (CellTiter-Glo®)

The in vitro cytotoxicity of (1S,9R)-Exatecan is typically determined using a luminescence-based cell viability assay, such as the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells.[1][8]

-

Cell Plating: Cancer cells are seeded in 96-well opaque-walled plates at a predetermined density (e.g., 1,000-10,000 cells/well) in their respective culture media and incubated overnight to allow for cell attachment.

-

Compound Treatment: A serial dilution of this compound is prepared in the appropriate vehicle (e.g., DMSO) and added to the wells. Control wells containing vehicle only are included.

-

Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Assay Procedure: The plates are equilibrated to room temperature. A volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well is added.

-

Signal Measurement: The contents are mixed on an orbital shaker to induce cell lysis, and the plates are incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence is then measured using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. The IC50 value, the concentration of the drug that causes a 50% reduction in cell viability compared to the vehicle-treated control, is calculated using non-linear regression analysis.[9][10]

In Vivo Preclinical Studies

Efficacy in Human Tumor Xenograft Models

(1S,9R)-Exatecan has demonstrated significant antitumor efficacy in various human tumor xenograft models in immunocompromised mice.[7] Treatment with exatecan has been shown to lead to tumor growth inhibition and, in some cases, tumor regression.

Table 2: In Vivo Efficacy of (1S,9R)-Exatecan in Xenograft Models

| Tumor Model | Cancer Type | Dosing Schedule | Outcome | Reference |

| Ovarian Cancer Xenografts | Ovarian Cancer | Weekly i.p. or i.v. | 51-94% growth inhibition | [7] |

| Acute Myelogenous Leukemia (SCID mouse model) | Leukemia | 3-day schedule | Significantly improved survival | [7] |

| BRCA1-deficient MX-1 Xenografts | Breast Cancer | Single low dose (10 µmol/kg) of PEG-Exa | Complete suppression of tumor growth for over 40 days | [11] |

| MKN45 Xenografts | Gastric Cancer | Dosed with CBX-12 (peptide-exatecan conjugate) | Suppression of tumor growth | [12] |

| MDA-MB-231 Xenografts | Breast Cancer | Dosed with CBX-12 (peptide-exatecan conjugate) | Suppression of tumor growth | [12] |

| JIMT-1 Xenografts | Breast Cancer | Dosed with CBX-12 (peptide-exatecan conjugate) | Suppression of tumor growth | [12] |

Experimental Protocol: Human Tumor Xenograft Study

The in vivo antitumor activity of (1S,9R)-Exatecan is evaluated in xenograft models, typically using immunodeficient mice.

-

Cell Implantation: Human cancer cells (e.g., 2 x 10^6 cells) are suspended in a suitable medium, sometimes with Matrigel, and subcutaneously inoculated into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID mice).[12]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: Volume = (length x width²) / 2.

-

Randomization and Treatment: Once tumors reach the desired size, mice are randomized into control and treatment groups. (1S,9R)-Exatecan is administered via a specified route (e.g., intravenous, intraperitoneal) at various doses and schedules. The control group receives the vehicle.

-

Monitoring: Tumor growth and the body weight of the mice are monitored throughout the study.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. The primary endpoint is typically tumor growth inhibition.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 3. Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. clyte.tech [clyte.tech]

- 7. Portico [access.portico.org]

- 8. promega.com [promega.com]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tumor-selective, antigen-independent delivery of a pH sensitive peptide-topoisomerase inhibitor conjugate suppresses tumor growth without systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

(1S,9R)-Exatecan (Mesylate): A Technical Guide to its Role in DNA Damage and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,9R)-Exatecan (mesylate), also known as DX-8951f, is a potent, water-soluble, hexacyclic analog of camptothecin.[1] It functions as a powerful inhibitor of DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription.[2][3][4] By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan prevents the re-ligation of single-strand breaks.[2][5] This action leads to the accumulation of DNA lesions, particularly double-strand breaks upon collision with the replication fork, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[6][7] This technical guide provides an in-depth overview of the mechanism of action of (1S,9R)-Exatecan, its role in DNA damage, and the subsequent induction of apoptosis, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Topoisomerase I Inhibition

(1S,9R)-Exatecan exerts its cytotoxic effects by targeting topoisomerase I (Top1). Top1 relieves torsional stress in DNA by introducing transient single-strand breaks.[1][5] Exatecan binds to the Top1-DNA complex, stabilizing it and preventing the enzyme from resealing the DNA strand.[2] This stabilized complex, often referred to as a cleavable complex, becomes a cytotoxic lesion. When the DNA replication machinery encounters this complex, it leads to the formation of a DNA double-strand break, a highly lethal form of DNA damage.[6]

Exatecan has demonstrated greater potency in inhibiting topoisomerase I compared to other camptothecin derivatives such as SN-38 (the active metabolite of irinotecan) and topotecan.[8][9][10]

Signaling Pathway for Exatecan-Induced DNA Damage

Caption: Mechanism of Exatecan-induced DNA damage.

Quantitative Data

The following tables summarize the in vitro potency of (1S,9R)-Exatecan (mesylate).

Table 1: Topoisomerase I Inhibition

| Compound | IC50 (µM) | IC50 (µg/mL) |

| (1S,9R)-Exatecan (mesylate) | 2.2[3][4][11] | 0.975[3][11][12] |

| Exatecan | 1.906 | - |

| SN-38 | - | 2.71[13] |

| Topotecan | - | 9.52[13] |

| Camptothecin | - | 23.5[13] |

Table 2: In Vitro Cytotoxicity (GI50/IC50)

| Cell Line Type | GI50 (ng/mL) |

| Breast Cancer | 2.02[3][11] |

| Colon Cancer | 2.92[3][11] |

| Stomach Cancer | 1.53[3][11] |

| Lung Cancer | 0.877[3][11] |

| PC-6 | 0.186[11][14] |

| PC-6/SN2-5 | 0.395[11][14] |

| Cell Line (Prostate Cancer) | IC50 (nM) |

| DU145 | Refer to Figure 4E in[15] |

| Cell Line (Leukemia) | IC50 (nM) |

| MOLT-4 | Refer to Figure 4E in[15] |

| CCRF-CEM | Refer to Figure 4E in[15] |

| Cell Line (Small Cell Lung Cancer) | IC50 (nM) |

| DMS114 | Refer to Figure 4E in[15] |

DNA Damage and Apoptosis Induction

The formation of DNA double-strand breaks by Exatecan triggers a cellular DNA damage response (DDR). This involves the activation of sensor proteins like ATM and ATR, which in turn phosphorylate a cascade of downstream targets, including the histone variant H2AX (forming γH2AX), a sensitive marker of DNA double-strand breaks.[16] If the DNA damage is extensive and cannot be repaired, the cell is directed towards apoptosis.

Exatecan has been shown to induce apoptosis in various cancer cell lines.[15] This programmed cell death is characterized by the activation of caspases, cleavage of substrates like PARP, and externalization of phosphatidylserine on the cell membrane.[15]

Signaling Pathway of Exatecan-Induced Apoptosis

Caption: Exatecan-induced DNA damage response and apoptosis.

Experimental Protocols

Topoisomerase I Inhibition Assay (DNA Relaxation)

This protocol is adapted from methodologies used to assess the inhibitory activity of camptothecin analogs.[17]

Objective: To determine the concentration of Exatecan required to inhibit 50% of topoisomerase I DNA relaxation activity (IC50).

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer

-

(1S,9R)-Exatecan (mesylate) stock solution (in DMSO)

-

Stop Solution/Loading Dye (containing SDS and a tracking dye)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add the following in order: sterile water, 10x assay buffer, supercoiled plasmid DNA.

-

Add varying concentrations of Exatecan (or vehicle control) to the respective tubes.

-

Initiate the reaction by adding a sufficient amount of human Topoisomerase I to relax the supercoiled DNA in the control sample.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel in TAE buffer containing ethidium bromide.

-

Perform electrophoresis until the different forms of plasmid DNA (supercoiled, relaxed, nicked) are separated.

-

Visualize the DNA bands under UV illumination and capture an image.

-

Quantify the intensity of the supercoiled and relaxed DNA bands. The inhibition of relaxation is observed as the persistence of the supercoiled DNA band. Calculate the percentage of inhibition for each Exatecan concentration and determine the IC50 value.

Alkaline Comet Assay for DNA Damage

This protocol is a standard method for detecting DNA single and double-strand breaks.[1][9][12][13][15]

Objective: To qualitatively and quantitatively assess DNA damage in cells treated with Exatecan.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free

-

Low melting point agarose (LMA)

-

Normal melting point agarose

-

Microscope slides

-

Lysis Solution (high salt, EDTA, Tris, Triton X-100, pH 10)

-

Alkaline Electrophoresis Buffer (NaOH, EDTA, pH >13)

-

Neutralization Buffer (Tris-HCl, pH 7.5)

-

DNA stain (e.g., SYBR Green, propidium iodide)

-

Electrophoresis tank and power supply

-

Fluorescence microscope with appropriate filters and imaging software

Procedure:

-

Harvest and resuspend cells in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.

-

Mix the cell suspension with molten LMA (at ~37°C) at a 1:10 ratio (v/v).

-

Pipette 50 µL of the cell/LMA mixture onto a pre-coated slide and cover with a coverslip. Allow to solidify at 4°C.

-

Remove the coverslip and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

-

Place the slides in a horizontal electrophoresis tank and immerse in cold Alkaline Electrophoresis Buffer for 20-40 minutes to allow for DNA unwinding.

-

Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes at 4°C.

-

Gently remove the slides and neutralize by washing with Neutralization Buffer three times for 5 minutes each.

-

Stain the DNA with an appropriate fluorescent dye.

-

Visualize the comets using a fluorescence microscope. The extent of DNA damage is proportional to the amount of DNA that has migrated into the tail.

-

Analyze the images using comet scoring software to determine parameters such as tail length, tail intensity, and tail moment.

γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks

This assay is a sensitive method to detect the formation of DNA double-strand breaks.[18][19][20][21][22]

Objective: To visualize and quantify the formation of γH2AX foci in the nuclei of cells treated with Exatecan.

Materials:

-

Treated and control cells grown on coverslips or chamber slides

-

PBS

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking Solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2AX (Ser139)

-

Secondary antibody: fluorescently-conjugated anti-primary antibody species (e.g., Alexa Fluor 488 goat anti-rabbit)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope with appropriate filters and imaging software

Procedure:

-

After treatment with Exatecan, wash the cells with PBS.

-

Fix the cells with Fixation Solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with Permeabilization Solution for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with Blocking Solution for 1 hour at room temperature.

-

Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the γH2AX foci (distinct fluorescent dots within the nucleus) using a fluorescence microscope.

-

Capture images and quantify the number of foci per nucleus using image analysis software.

Apoptosis Detection by Annexin V Staining

This is a standard flow cytometry-based assay for detecting early-stage apoptosis.[2][14][23]

Objective: To quantify the percentage of apoptotic cells in a population following treatment with Exatecan.

Materials:

-

Treated and control cells (suspension or adherent)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) or other viability dye

-

10x Annexin V Binding Buffer

-

PBS

-

Flow cytometer

Procedure:

-

Induce apoptosis in your target cells using Exatecan. Include both positive and negative controls.

-

Harvest the cells (including any floating cells from the supernatant) and wash them with cold PBS.

-

Prepare 1x Binding Buffer by diluting the 10x stock with deionized water.

-

Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the samples by flow cytometry immediately.

-

Interpret the results:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Caspase-3/7 Activation Assay

This assay measures the activity of key executioner caspases in apoptosis.[4][24][25][26]

Objective: To measure the activity of caspase-3 and -7 in cells treated with Exatecan.

Materials:

-

Treated and control cells in a multi-well plate (white-walled plates for luminescence)

-

Caspase-Glo® 3/7 Reagent (or similar fluorogenic/luminogenic substrate for caspase-3/7)

-

Plate reader (luminometer or fluorometer)

Procedure:

-

Plate cells in a 96-well plate and treat with various concentrations of Exatecan. Include appropriate controls.

-

Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence or fluorescence using a plate reader.

-

The signal intensity is directly proportional to the amount of caspase-3/7 activity.

Conclusion

(1S,9R)-Exatecan (mesylate) is a highly potent topoisomerase I inhibitor that effectively induces DNA damage, primarily through the formation of lethal double-strand breaks during DNA replication. This extensive DNA damage subsequently triggers the intrinsic apoptotic pathway, leading to cancer cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with Exatecan and other topoisomerase I inhibitors. The detailed methodologies for assessing DNA damage and apoptosis are crucial for elucidating the mechanisms of action and evaluating the efficacy of such anticancer agents.

References

- 1. CometAssay Assay Principle: R&D Systems [rndsystems.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. m.youtube.com [m.youtube.com]

- 8. assaygenie.com [assaygenie.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Camptothecin induces apoptosis in cancer cells via microRNA-125b-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. journals.ekb.eg [journals.ekb.eg]

- 18. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 21. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]

- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 24. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 25. moleculardevices.com [moleculardevices.com]

- 26. stemcell.com [stemcell.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of (1S,9R)-Exatecan Mesylate

(1S,9R)-Exatecan mesylate , a potent, water-soluble, semi-synthetic camptothecin analog, has been the subject of extensive research due to its significant antitumor activity. This technical guide provides a comprehensive overview of its pharmacokinetics (PK) and pharmacodynamics (PD), tailored for researchers, scientists, and drug development professionals. Exatecan mesylate, also known as DX-8951f, is a topoisomerase I inhibitor that has demonstrated a broad spectrum of activity against various human tumor xenografts and has been evaluated in numerous clinical trials.[1][2]

Pharmacodynamics: The Molecular Basis of Efficacy

The primary mechanism of action of exatecan is the inhibition of DNA topoisomerase I, a crucial enzyme responsible for relaxing torsional strain in DNA during replication and transcription.[3][4] By stabilizing the covalent complex between topoisomerase I and DNA, exatecan prevents the re-ligation of single-strand breaks.[3][5] This leads to the accumulation of these breaks, which, upon collision with the DNA replication fork, are converted into irreversible double-strand breaks, ultimately triggering apoptosis and cell death.[3][5]

In Vitro Potency

Exatecan has demonstrated superior potency compared to other camptothecin analogs in preclinical studies.[1][2] Its inhibitory effect on topoisomerase I is reported to be 3, 10, and 20 times greater than that of SN-38 (the active metabolite of irinotecan), topotecan, and camptothecin, respectively.[1][2]

| Cell Line/Tumor Type | IC50/GI50 (ng/mL) | Reference |

| Human Gastric Adenocarcinoma SC-6 | - | [6] |

| PC-6 (Human Lung Cancer) | 0.186 | [7] |

| PC-6/SN2-5 (SN-38 Resistant) | 0.395 | [7] |

| Esophageal Cancer | 30.8 (mean IC50) | [2] |

| Gastric Cancer | 48.2 (mean IC50) | [2] |

| Colorectal Cancer | 43.6 (mean IC50) | [2] |

| Breast Cancer | 70.6 (mean IC50) | [2] |

Table 1: In Vitro Potency of Exatecan Mesylate

A key advantage of exatecan is that it is not a substrate for the P-glycoprotein (Pgp) multidrug transporter, which can confer resistance to other anticancer agents like topotecan and SN-38.[1][8] This suggests that exatecan may be effective against tumors that have developed resistance through Pgp overexpression.[8]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Clinical studies have consistently shown that exatecan exhibits dose-proportional and linear pharmacokinetics.[8][9][10] Unlike irinotecan, exatecan does not require metabolic activation to exert its cytotoxic effects, which may contribute to less interindividual variability in patient response.[3][11]

Key Pharmacokinetic Parameters

The pharmacokinetic profile of exatecan has been characterized in several Phase I and II clinical trials across various dosing schedules.

| Parameter | Value | Patient Population | Dosing Schedule | Reference |

| Clearance (CL) | 1.39 L/h/m² | Advanced Solid Malignancies | 0.15-0.30 mg/m²/day (21-day CIVI) | [8] |

| ~3 L/h | Advanced Solid Tumors | 24-hour continuous infusion every 3 weeks | [12][13] | |

| Volume of Distribution (Vd) | 39.66 L | Advanced Solid Malignancies | 0.15-0.30 mg/m²/day (21-day CIVI) | [8] |

| ~40 L | Advanced Solid Tumors | 24-hour continuous infusion every 3 weeks | [12][13] | |

| Terminal Elimination Half-life (t½) | ~14 hours | Advanced Solid Tumors | 24-hour continuous infusion every 3 weeks | [12][13] |

| ~10 hours | Humans (general) | - | [14] | |

| Steady-State Concentration (Css) | 6.88 - 19.41 ng/mL | Advanced Solid Malignancies | 0.15-0.30 mg/m²/day (21-day CIVI) | [8] |

Table 2: Summary of Key Pharmacokinetic Parameters of Exatecan Mesylate

Metabolism and Excretion

Preclinical studies in rodents indicate that exatecan is extensively metabolized by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A and CYP1A, followed by biliary excretion.[8] Similar metabolic pathways are believed to be active in humans.[8] A significant portion of the administered drug is excreted in the urine as the parent compound or its metabolite, UM-1.[11]

Clinical Development and Dosing Schedules

Exatecan mesylate has been evaluated in numerous Phase I and II clinical trials for a variety of solid tumors and hematological malignancies.[1][3][15] These trials have explored a range of dosing schedules to optimize its therapeutic index.

| Dosing Schedule | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Dose-Limiting Toxicities (DLTs) | Patient Population | Reference |

| 30-min IV infusion daily for 5 days every 3 weeks | 0.5 mg/m²/day (Minimally Pretreated), 0.3 mg/m²/day (Heavily Pretreated) | Myelosuppression (Neutropenia) | Advanced Solid Tumors | [9] |

| 30-min IV infusion daily for 5 days | 0.9 mg/m²/day | Stomatitis | Advanced Leukemia | [9] |

| 21-day continuous IV infusion (CIVI) | 0.15 mg/m²/day | Neutropenia, Thrombocytopenia | Advanced Solid Malignancies | [8] |

| 24-hour continuous infusion every 3 weeks | 2.4 mg/m² | Granulocytopenia | Advanced Solid Tumors | [12][13] |

Table 3: Dosing Schedules and Toxicities of Exatecan Mesylate in Clinical Trials

Myelosuppression, particularly neutropenia, is the most common dose-limiting toxicity observed across different administration schedules.[8][9][12] Non-hematological toxicities are generally mild to moderate and include nausea, vomiting, diarrhea, fatigue, and alopecia.[12][13]

Experimental Protocols

Phase I Study with 21-Day Continuous Infusion

-

Objective : To determine the maximum tolerated dose (MTD), characterize the pharmacokinetic behavior, and assess preliminary anticancer activity of exatecan administered as a 21-day continuous intravenous infusion (CIVI).[8]

-

Patient Population : Patients with advanced solid malignancies who had failed standard therapy.[8]

-

Dose Escalation : A modified Continual Reassessment Method was used, starting with a dose of 0.15 mg/m²/day for 5 days, with incremental increases in the duration of the infusion to 21 days.[8]

-

Pharmacokinetic Sampling : Blood samples were collected at various time points during and after the infusion to determine the steady-state plasma concentration (Css) of exatecan.[8]

-

Analytical Method : Plasma concentrations of exatecan were quantified using a validated high-performance liquid chromatography (HPLC) method.[8]

-

Toxicity Assessment : Toxicities were graded according to the National Cancer Institute Common Toxicity Criteria (NCI-CTC).[8]

Phase I Study in Advanced Leukemia

-

Objective : To investigate the toxicity profile and pharmacokinetics of exatecan in patients with refractory or relapsed acute myeloid leukemia (AML), acute lymphocytic leukemia (ALL), myelodysplastic syndromes (MDS), or chronic myelogenous leukemia in blastic phase (CML-BP).[9]

-

Drug Administration : Exatecan was administered as a 30-minute intravenous infusion daily for 5 or 7 days, with courses repeated every 3-4 weeks.[9]

-

Starting Dose : The initial dose was 0.6 mg/m²/day for 5 days.[9]

-

Pharmacokinetic Analysis : Pharmacokinetic parameters were determined using a two-compartment model.[9]

Future Directions

The development of exatecan has also focused on novel drug delivery systems to prolong its systemic exposure and improve its therapeutic index. DE-310, a polymer prodrug of exatecan, was designed to achieve protracted systemic exposure after a single dose and has undergone early clinical development.[1] Furthermore, exatecan's high potency and unique properties have made it a payload of interest for antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[16][17][18] These next-generation delivery strategies aim to harness the full therapeutic potential of exatecan while minimizing systemic toxicities.[18]

References

- 1. researchgate.net [researchgate.net]

- 2. Portico [access.portico.org]

- 3. youtube.com [youtube.com]

- 4. Clinical pharmacokinetics of camptothecin topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Topoisomerase I-Targeting Drugs | Oncohema Key [oncohemakey.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Exatecan (DX 8951) | DNA topoisomerase I inhibitor | CAS 171335-80-1 | Buy Exatecan (DX8951) from Supplier InvivoChem [invivochem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. A phase II clinical and pharmacokinetic study of intravenous exatecan mesylate (DX-8951f) in patients with untreated metastatic gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ascopubs.org [ascopubs.org]

- 13. Phase I and pharmacokinetic study of exatecan mesylate (DX-8951f): a novel camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. drugtargetreview.com [drugtargetreview.com]

(1S,9R)-Exatecan (Mesylate): A Technical Guide to its Application as a Payload in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of (1S,9R)-Exatecan mesylate, a potent topoisomerase I inhibitor, as a cytotoxic payload in the development of antibody-drug conjugates (ADCs). It covers the core principles of its mechanism of action, the chemical challenges and solutions in its conjugation, and the preclinical data supporting its efficacy. This document is intended to serve as a comprehensive resource, providing detailed experimental methodologies and structured data to facilitate further research and development in this promising area of oncology.

Introduction to (1S,9R)-Exatecan

(1S,9R)-Exatecan is a semi-synthetic, water-soluble derivative of camptothecin.[1] It has emerged as a highly promising payload for ADCs due to its exceptional potency against a broad range of tumor types.[2] ADCs are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to selectively deliver a potent cytotoxic agent to cancer cells, thereby enhancing the therapeutic window. The choice of payload is critical to the success of an ADC, and exatecan offers several advantages over other payload classes, including a distinct mechanism of action and the ability to induce a "bystander effect."[3][4]

Exatecan's utility as a payload is exemplified by its incorporation into several next-generation ADCs currently under development.[4] However, its chemical properties, particularly its hydrophobicity, present significant challenges for ADC manufacturing and in vivo stability, necessitating the development of sophisticated and optimized linker technologies.[5][6]

Mechanism of Action

Exatecan exerts its cytotoxic effect by inhibiting DNA topoisomerase I (TOP1), a nuclear enzyme essential for DNA replication and transcription.[1][7] TOP1 relieves torsional stress in DNA by inducing transient single-strand breaks.[8] Exatecan stabilizes the covalent complex formed between TOP1 and DNA, known as the TOP1 cleavage complex (TOP1cc).[9] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork collides with these stabilized complexes, it results in irreversible double-strand DNA breaks, triggering cell cycle arrest and ultimately leading to apoptotic cell death.[8][10]

Studies have shown that exatecan is significantly more potent than other camptothecin derivatives, such as SN-38 (the active metabolite of irinotecan) and DXd (the payload in trastuzumab deruxtecan), in inducing TOP1cc and subsequent cytotoxicity.[5][9] Its high potency makes it an attractive payload, as a smaller amount of the drug is required to achieve a therapeutic effect.

(1S,9R)-Exatecan as an ADC Payload: Properties and Linker Strategies

The successful development of an exatecan-based ADC hinges on the linker technology, which must balance the payload's potent cytotoxicity with the need for stability in circulation and efficient release at the tumor site.

Key Advantages:

-

High Potency: Exatecan exhibits sub-nanomolar IC50 values against various cancer cell lines, making it one of the more potent TOP1 inhibitors.[3][9]

-

Bystander Effect: The released exatecan payload is membrane-permeable, allowing it to diffuse into neighboring antigen-negative tumor cells and kill them, which is crucial for treating heterogeneous tumors.[4][6]

-

Overcoming Drug Resistance: Exatecan is less susceptible to efflux by certain ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which can confer resistance to other chemotherapeutic agents.[4][9]

Challenges and Linker Solutions: The primary challenge in using exatecan is its hydrophobicity, which can lead to ADC aggregation, reduced solubility, and rapid plasma clearance, particularly at high drug-to-antibody ratios (DAR).[3][5] To overcome this, various linker strategies have been developed:

-

Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by enzymes (e.g., cathepsins, β-glucuronidase) that are abundant in the lysosomal compartment of tumor cells.[3][6] Common cleavable motifs include dipeptides like valine-citrulline (VC) and valine-alanine (VA).[5][11]

-

Self-Immolative Spacers: A p-aminobenzyl carbamate (PABC) spacer is often placed between the cleavable motif and the drug. Once the linker is cleaved, the PABC moiety undergoes electronic rearrangement to tracelessly release the unmodified, active exatecan payload.[5]

-

Hydrophilic Moieties: To counteract hydrophobicity and enable high DAR (e.g., DAR 8) conjugates, hydrophilic components such as polyethylene glycol (PEG) chains or polysarcosine (PSAR) polymers are incorporated into the linker design.[5][6] These hydrophilic linkers improve the ADC's pharmacokinetic profile, reduce aggregation, and enhance the therapeutic index.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of exatecan and exatecan-based ADCs.

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)

| Compound/ADC | Cell Line | Target Expression | IC50 (nM) | Reference(s) |

|---|---|---|---|---|

| Free Exatecan | SK-BR-3 | HER2-Positive | 0.41 - 0.9 | [3] |

| MDA-MB-468 | HER2-Negative | < 1.0 | [3] | |

| NCI-N87 | HER2-Positive | ~0.20 | [6] | |

| Trastuzumab-Exatecan ADC (DAR 8) | SK-BR-3 | HER2-Positive | 0.18 - 0.41 | [3][6] |

| NCI-N87 | HER2-Positive | 0.20 | [6] | |

| MDA-MB-468 | HER2-Negative | > 30 | [3] | |

| Trastuzumab Deruxtecan (T-DXd) | SK-BR-3 | HER2-Positive | 0.04 | [3] |

| NCI-N87 | HER2-Positive | 0.17 | [6] | |

| Free DXd | KPL-4 | HER2-Positive | 4.0 | [12] |

| Free SN-38 | Various | N/A | 2-10 fold less potent than Exatecan |[5][9] |

Table 2: Pharmacokinetic and Stability Parameters of Exatecan ADCs in Rodents

| ADC Construct | Animal Model | Key Parameter | Value | Reference(s) |

|---|---|---|---|---|

| Trastuzumab-LP5 (DAR 8) | Mouse | Total ADC Exposure | Similar to Enhertu over 7 days | [5] |

| DAR at Day 7 | Higher retention than Enhertu | [5] | ||

| IgG1-LP5 (DAR 8) | Rat | Pharmacokinetics | Antibody-like PK profile | [5] |

| Trastuzumab-exo-EVC-Exatecan (DAR ~8) | Rat | DAR at Day 7 | ~50% decrease for T-DXd vs. higher retention for Exo-linker | [12] |

| Total Antibody Levels | Comparable to trastuzumab | [12] |

| Tra-Exa-PSAR10 (DAR 8) | Rat | Pharmacokinetics | Mimics native antibody; low clearance |[6][13] |

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

| ADC Construct | Xenograft Model | Dosing | Outcome | Reference(s) |

|---|---|---|---|---|

| Tra-Exa-PSAR10 (DAR 8) | NCI-N87 Gastric Cancer | 1 mg/kg, single dose | Outperformed T-DXd | [13] |

| Tra-Exa-PSAR10 (DAR 8) | BT-474 Breast Cancer | 10 mg/kg, single dose | Significant tumor growth inhibition | [13] |

| Trastuzumab-exo-EVC-Exatecan (DAR ~8) | NCI-N87 Gastric Cancer | Not specified | Comparable tumor inhibition to T-DXd | [12] |

| T moiety–exatecan ADCs | Various PDX models | 10 mg/kg | Overcame resistance to DXd/SN-38 ADCs |[9][14] |

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation and development of novel ADCs. The following sections provide standardized protocols for key experiments.

Protocol 1: In Vitro Cytotoxicity Assay

This protocol determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., SK-BR-3 for HER2-positive, MDA-MB-468 for HER2-negative)

-

Complete cell culture medium (e.g., McCoy's 5A or DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Exatecan-based ADC, control ADC, and free exatecan drug

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or resazurin-based assays)

-

Microplate reader (luminometer or fluorometer)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a series of dilutions of the ADCs and free drug in complete medium. A typical concentration range for ADCs is 0.01 to 3,000 ng/mL.[5]

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (no cells) for background control and wells with cells and medium only (no drug) for vehicle control.

-

Incubation: Incubate the plates for 5 to 7 days at 37°C, 5% CO2.[3][5]

-

Viability Measurement:

-

For CellTiter-Glo®: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of the reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes at room temperature. Measure luminescence.

-

For Resazurin: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C. Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.[5]

-

-

Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized viability versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: ADC Conjugation and Characterization

This protocol outlines a general procedure for conjugating a linker-payload to an antibody and characterizing the resulting ADC. This example uses cysteine-directed conjugation.

Materials:

-